molecular formula C8H10O2P+ B8569781 methyl-O-benzylphosphinic acid

methyl-O-benzylphosphinic acid

Cat. No.: B8569781
M. Wt: 169.14 g/mol
InChI Key: PTBXYKSOPAMOMT-UHFFFAOYSA-N
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Description

Methyl-O-benzylphosphinic acid (C₈H₁₁O₂P), also known as benzyl(methyl)phosphinic acid, is a member of the phosphinic acid family (R′P(O)OHR′′). These compounds are characterized by a tetracoordinate pentavalent phosphorus atom bonded to two organic substituents, a hydroxyl group, and an oxygen atom. Phosphinic acids serve as critical mimics of tetrahedral transition states in enzymatic reactions, particularly in amide bond hydrolysis, due to their structural stability compared to phosphonic or phosphonamidic analogs .

The compound is synthesized via a two-step methodology: (i) base-promoted H-phosphinate alkylation for the first P–C bond formation and (ii) sila-Arbuzov reaction for the second P–C bond, ensuring high selectivity for unsymmetrical products . Its crystal structure reveals a bidimensional hydrogen-bond network along the crystallographic b-axis, stabilized by strong O–H⋯O=P interactions and weaker C–H⋯O linkages, which influence its solubility and reactivity .

Properties

Molecular Formula

C8H10O2P+

Molecular Weight

169.14 g/mol

IUPAC Name

methyl-oxo-phenylmethoxyphosphanium

InChI

InChI=1S/C8H10O2P/c1-11(9)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/q+1

InChI Key

PTBXYKSOPAMOMT-UHFFFAOYSA-N

Canonical SMILES

C[P+](=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Compound Name Molecular Formula Substituents (R′, R′′) Key Functional Groups
Methyl-O-benzylphosphinic acid C₈H₁₁O₂P Methyl, benzyl Phosphinic acid (P=O, O–H)
Methylphenylphosphinic acid C₇H₉O₂P Methyl, phenyl Phosphinic acid (P=O, O–H)
4-(Diphenylphosphinoyl)benzoic acid C₁₉H₁₅O₃P Diphenyl, benzoic acid Phosphinoyl (P=O), carboxylic acid
α-Benzyl-aminobenzyl-phosphonic acid C₁₄H₁₆NO₃P Benzyl, aminobenzyl Phosphonic acid (PO₃H₂), amine

Key Observations :

  • Substituent Effects : The benzyl group in this compound introduces steric bulk and enhanced lipophilicity compared to the phenyl group in methylphenylphosphinic acid.
  • Functional Groups: Phosphonic acids (e.g., α-benzyl-aminobenzyl-phosphonic acid) possess two hydroxyl groups, increasing acidity (pKa ~1–2) relative to phosphinic acids (pKa ~2–4) .
  • Hybrid Structures: 4-(Diphenylphosphinoyl)benzoic acid combines a phosphinoyl group with a carboxylic acid, enabling dual hydrogen-bonding motifs .

Comparison :

  • This compound’s synthesis prioritizes selectivity for unsymmetrical products, whereas phosphonic acids often require phosphorylation of pre-functionalized substrates.

Physical and Chemical Properties

Property This compound Methylphenylphosphinic acid 4-(Diphenylphosphinoyl)benzoic acid α-Benzyl-aminobenzyl-phosphonic acid
Hydrogen Bonding 2D network (O–H⋯O, C–H⋯O) Likely similar 1D chains 1D chains (O–H⋯O) Extensive 3D network (PO₃H₂, NH)
Acidity (pKa) ~2.5–3.5 ~3.0–4.0 ~1.5 (carboxylic acid), ~2.5 (P=O) ~1.2 (PO₃H₂), ~8.5 (NH)
Thermal Stability High (stable to 200°C) Moderate Moderate (dec. >150°C) High (stable to 220°C)

Notable Trends:

  • Phosphonic acids exhibit higher acidity and thermal stability due to additional hydroxyl groups and stronger P–O bonds.
  • Carboxylic acid-containing derivatives (e.g., 4-(diphenylphosphinoyl)benzoic acid) display dual acid functionality, broadening their application in coordination chemistry.

Q & A

Q. What established synthetic methodologies are used for methyl-O-benzylphosphinic acid, and what experimental parameters ensure reproducibility?

The synthesis of this compound typically employs a two-step approach: (1) base-promoted alkylation of a protected H-phosphinate to form the first P–C bond, and (2) a sila-Arbuzov reaction for the second P–C bond formation. Key considerations include stoichiometric control to avoid symmetrical byproducts, inert atmosphere conditions to prevent oxidation, and purification via recrystallization or chromatography. Reproducibility hinges on precise temperature control during alkylation (e.g., −78°C for nucleophilic additions) and rigorous characterization of intermediates using 31^{31}P NMR .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation and purity assessment?

Structural validation requires 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm bonding environments and purity. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in studies showing P=O bond lengths of ~1.48 Å and P–C distances of 1.80–1.85 Å. Diffraction data also reveal hydrogen-bonding networks (e.g., O–H⋯O=P interactions), which influence packing and stability. Complementary techniques like FT-IR (for P=O stretching at ~1200 cm1^{-1}) and elemental analysis further validate purity .

Q. How does the phosphinic acid moiety mimic biological transition states, and what assays are used to study this behavior?

The tetrahedral geometry of the phosphinic acid group mimics the transition state of peptide bond hydrolysis, making it a potent enzyme inhibitor. Assays include:

  • Enzyme inhibition kinetics : Measuring IC50_{50} values against matrix metalloproteinases (MMPs) or HIV proteases.
  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics.
  • Molecular docking simulations : Validating interactions with active sites (e.g., using AutoDock Vina). Reference crystal structures (e.g., PDB entries) are critical for model accuracy .

Advanced Research Questions

Q. What strategies address challenges in asymmetric synthesis of this compound derivatives?

Asymmetric synthesis often fails due to racemization at phosphorus. Solutions include:

  • Chiral auxiliaries : Temporarily bound ligands (e.g., binaphthol) to enforce stereochemistry.
  • Enzymatic resolution : Lipases or esterases to separate enantiomers.
  • Dynamic kinetic resolution : Catalytic systems (e.g., palladium complexes) to invert configuration during synthesis. Monitoring enantiomeric excess (ee) via chiral HPLC or 31^{31}P NMR with chiral shift reagents is essential .

Q. How do crystallographic hydrogen-bonding networks influence the compound’s reactivity and stability?

X-ray data reveal infinite chains of O–H⋯O=P hydrogen bonds (2.60–2.65 Å) along the b-axis, creating a rigid framework that enhances thermal stability but reduces solubility. Weak C–H⋯O interactions (3.20–3.30 Å) between aromatic rings and phosphoryl oxygen further stabilize the lattice. These networks can sterically hinder nucleophilic attack, impacting reactivity in aqueous environments .

Q. What systematic approaches resolve contradictions in reported biological activities of phosphinic acid analogs?

Conflicting bioactivity data may arise from assay variability (e.g., buffer pH, enzyme sources). Mitigation strategies include:

  • Meta-analysis : Pooling data from multiple studies using PRISMA guidelines to assess heterogeneity .
  • Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Class extrapolation : Comparing with structurally related organophosphates to identify trends (e.g., logP vs. IC50_{50}) .

Q. How can computational methods optimize the design of this compound-based inhibitors?

Density functional theory (DFT) calculations predict electronic effects (e.g., charge distribution on phosphorus), while molecular dynamics (MD) simulations assess binding stability over time. QSAR models correlate substituent effects (e.g., benzyl vs. phenyl groups) with inhibitory potency. Validation requires crystallographic alignment of predicted and observed binding modes .

Methodological Guidance

  • Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) in Supplementary Information per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Contradictions : Apply Cochrane systematic review protocols to evaluate evidence quality, emphasizing randomization and blinding in biological assays .
  • Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid meta-analyses .

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